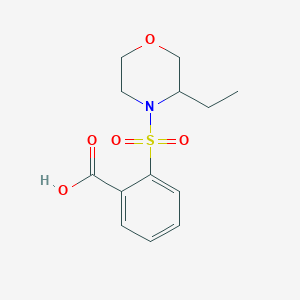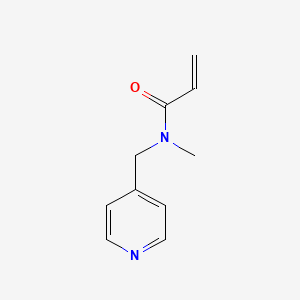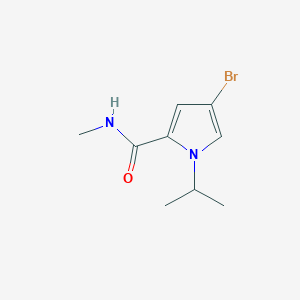![molecular formula C10H13BrN2O3 B7556907 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid, also known as Boc-L-4-Br-E-Pro-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrole-containing amino acids and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH is not fully understood. However, it has been proposed that this compound may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. In cancer cells, 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been found to induce apoptosis, or programmed cell death, by activating specific signaling pathways.
Biochemical and Physiological Effects
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. Additionally, this compound has been found to exhibit low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH. One potential avenue is to further investigate its antimicrobial activity and potential applications as an antibiotic. Additionally, more research is needed to fully understand the mechanism of action of this compound in cancer cells and its potential as a chemotherapeutic agent. Finally, further studies are needed to investigate the potential use of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH in the treatment of neurological disorders such as Alzheimer's disease.
Synthesemethoden
The synthesis of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH can be achieved through a multi-step process. The first step involves the synthesis of 4-bromo-1-ethylpyrrole-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with Boc-L-proline in the presence of a base to yield 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH. This synthesis method has been reported to yield high purity and good yields of the desired compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer chemotherapy.
Eigenschaften
IUPAC Name |
2-[(4-bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-13-5-7(11)4-8(13)9(14)12-6(2)10(15)16/h4-6H,3H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUXZSIBGPDPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC(C)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)





![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)





